molecular formula C14H22N2O3 B1662748 Bucolome CAS No. 841-73-6

Bucolome

Cat. No.: B1662748
CAS No.: 841-73-6
M. Wt: 266.34 g/mol
InChI Key: DVEQCIBLXRSYPH-UHFFFAOYSA-N
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Description

Bucolome, also known as Paramidine, is a barbiturate derivative. Unlike most barbiturates, it does not have significant sedative or hypnotic effects. Instead, it acts as an analgesic and anti-inflammatory agent. This compound is also known for its ability to inhibit the enzyme cytochrome P450 2C9 (CYP2C9), which affects the metabolism of several commonly used drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bucolome can be synthesized through a multi-step process involving the reaction of cyclohexylamine with diethyl malonate, followed by cyclization and butylation. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium ethoxide.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Bucolome undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and amines are employed under basic conditions.

Major Products Formed:

Scientific Research Applications

Bucolome has a wide range of applications in scientific research:

Mechanism of Action

Bucolome exerts its effects primarily through the inhibition of the enzyme cytochrome P450 2C9 (CYP2C9). This inhibition reduces the metabolism of several drugs, thereby potentiating or extending their duration of action. This compound also affects protein binding, which can alter the pharmacokinetics and pharmacodynamics of co-administered drugs .

Comparison with Similar Compounds

    Phenobarbital: Another barbiturate with sedative and hypnotic effects.

    Warfarin: An anticoagulant whose metabolism is affected by Bucolome.

    Furosemide: A diuretic whose protein binding is inhibited by this compound.

Uniqueness of this compound: Unlike most barbiturates, this compound does not have significant sedative or hypnotic effects. Its unique ability to inhibit CYP2C9 and alter protein binding makes it valuable in enhancing the efficacy of other drugs and in research applications .

Properties

IUPAC Name

5-butyl-1-cyclohexyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h10-11H,2-9H2,1H3,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEQCIBLXRSYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048854
Record name Bucolome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841-73-6
Record name Bucolome
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=841-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bucolome [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bucolome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bucolome
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUCOLOME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T08RAL174
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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